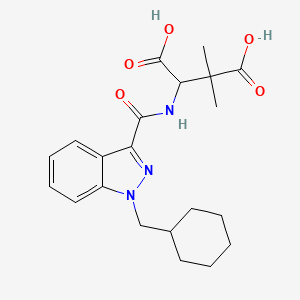
3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAB-CHMINACA is an indazole-based synthetic cannabinoid (CB) structurally similar to AB-CHMINACA, both of which have been found in herbal blend products and are classified as Schedule I substances by the US Drug Enforcement Administration. MAB-CHMINACA is a potent agonist of the CB1 receptor with a reported Ki value of 0.289 nM. MAB-CHMINACA metabolite M7 is a potential metabolite of MAB-CHMINACA with two sites of metabolism (the terminal amide has been hydrolyzed to a carboxylic acid, and the isopropyl group has been oxidized). The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Scientific Research Applications
Chemical and Structural Analysis
Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes of Indazole : Indazole derivatives, specifically 1.2-dimethylindazolium-3-carboxylates, have been identified as pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of the indazole alkaloid Nigellicin. These derivatives demonstrate unique chemical behaviors, such as decarboxylation on heating to yield intermediary N-heterocyclic carbenes of indazole, which can be trapped with iso(thio)cyanates to form amidates. This provides insights into the chemical versatility of indazole derivatives, including those structurally related to 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid (Schmidt et al., 2006).
Synthesis of Tetrahydroindazol-4(5H)one and 7-thione : The study explores the synthesis process of functionalized enaminones into 6-hydrazino-4,4-dimethyl-1,3,4,5-tetrahydroindazole-7-thione or 3-N-(aryl)amino-4,5,6,7-tetrahydro-1H-indazole-4(5H)one. These processes involve the reaction of 3-N(aryl)amino-5,5-dimethyl-1-oxo-cyclohex-2-enes with various chemical agents. The structural confirmation of indazole derivatives provides a foundation for understanding similar compounds (Ashry et al., 2019).
Identification and Characterization of an Indazole-3-carboxamide Class Synthetic Cannabinoid : This paper details the discovery and structural elucidation of an analogue of MDMB-CHMINACA, an indazole-based synthetic cannabinoid. The study is significant for understanding the structural and chemical properties of related indazole derivatives (Lee et al., 2018).
Analytical and Forensic Studies
Comprehensive Analytical Characteristics of ACHMINACA : The research focuses on analyzing the compound ACHMINACA, a cannabimimetic. The study's comprehensive analytical data, which include gas chromatography–mass spectrometry and nuclear magnetic resonance, among others, provide valuable insights for similar compounds, including 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid, for forensic, toxicological, and clinical purposes (Dybowski et al., 2020).
The Synthesis and Characterization of the 'Research Chemical' 3,5-AB-CHMFUPPYCA : The paper presents the synthesis and analytical characterization of 3,5-AB-CHMFUPPYCA, a research chemical with a pyrazole core. This study's analytical techniques and identification process are relevant for understanding the structural and analytical aspects of similar indazole derivatives (McLaughlin et al., 2016).
properties
Product Name |
3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid |
|---|---|
Molecular Formula |
C21H27N3O5 |
Molecular Weight |
401.5 |
IUPAC Name |
3-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-2,2-dimethylbutanedioic acid |
InChI |
InChI=1S/C21H27N3O5/c1-21(2,20(28)29)17(19(26)27)22-18(25)16-14-10-6-7-11-15(14)24(23-16)12-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H,22,25)(H,26,27)(H,28,29) |
InChI Key |
XOHVSBZMRVJHQW-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
synonyms |
ADB-CHMINACA metabolite M7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



